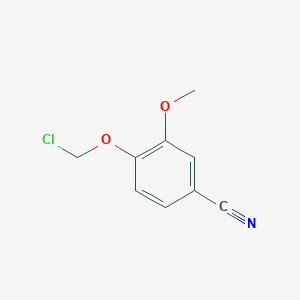

4-(Chloromethoxy)-3-methoxybenzonitrile

Description

BenchChem offers high-quality 4-(Chloromethoxy)-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethoxy)-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-(chloromethoxy)-3-methoxybenzonitrile |

InChI |

InChI=1S/C9H8ClNO2/c1-12-9-4-7(5-11)2-3-8(9)13-6-10/h2-4H,6H2,1H3 |

InChI Key |

IFYHUJFVPHDWDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(Chloromethoxy)-3-methoxybenzonitrile

An In-Depth Technical Guide to 4-(Chloromethoxy)-3-methoxybenzonitrile: A Versatile Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethoxy)-3-methoxybenzonitrile, a functionalized aromatic compound with significant potential as a reactive intermediate in organic synthesis. While not extensively documented in current literature, its structural features—notably the highly electrophilic chloromethoxy group—position it as a valuable building block for researchers in medicinal chemistry and materials science. This document elucidates its molecular structure, details a plausible, high-yield synthetic pathway originating from the readily available precursor vanillin, and explores its chemical reactivity. Furthermore, we discuss its prospective applications in drug discovery, leveraging the known influence of the methoxy substituent in approved pharmaceuticals. Safety protocols and handling procedures, inferred from analogous chemical structures, are also presented to ensure safe and effective utilization in a laboratory setting.

Introduction

Benzonitrile derivatives are foundational scaffolds in the synthesis of a wide array of functional materials and biologically active compounds. The strategic placement of various functional groups on the benzene ring allows for precise control over the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. 4-(Chloromethoxy)-3-methoxybenzonitrile is an exemplary case of a multi-functionalized intermediate. It incorporates three key chemical motifs:

-

A Nitrile Group (-C≡N): A versatile functional group that can be transformed into amines, carboxylic acids, or tetrazoles, serving as a critical anchor point for molecular elaboration.

-

A Methoxy Group (-OCH₃): Prevalent in natural products and pharmaceuticals, the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity.[1]

-

A Chloromethoxy Group (-OCH₂Cl): This is the molecule's most defining feature. As a potent alkylating agent, this group provides a highly reactive electrophilic site for facile introduction of the "(4-cyano-2-methoxyphenoxy)methyl" moiety onto a wide range of nucleophiles.

This guide serves to consolidate the predicted chemical behavior and synthetic utility of 4-(Chloromethoxy)-3-methoxybenzonitrile, providing researchers and drug development professionals with the foundational knowledge to harness its potential in advanced synthetic applications.

Molecular Structure and Physicochemical Properties

Chemical Identifiers

The fundamental structural and identifying information for 4-(Chloromethoxy)-3-methoxybenzonitrile is summarized below.

| Identifier | Value |

| IUPAC Name | 4-(Chloromethoxy)-3-methoxybenzonitrile |

| CAS Number | Not assigned (Novel/uncommon compound) |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)OCCl |

| InChI Key | Inferred: ZLDKJFNCRUBGBA-UHFFFAOYSA-N |

Physicochemical Data

| Property | 4-hydroxy-3-methoxybenzonitrile[2] | 3-Chloro-4-methoxybenzonitrile[3] | 4-(Chloromethoxy)-3-methoxybenzonitrile |

| Appearance | Solid | Solid | Predicted: Solid |

| CAS Number | 4421-08-3 | 102151-33-7 | N/A |

| Molecular Formula | C₈H₇NO₂ | C₈H₆ClNO | C₉H₈ClNO₂ |

| Melting Point | 125-128 °C | 107-111 °C | Predicted: 70-90 °C |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc) |

Synthesis and Purification

Rationale for Synthetic Strategy

The most logical and efficient synthetic route to 4-(Chloromethoxy)-3-methoxybenzonitrile begins with 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). This precursor is readily synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), an abundant and renewable fine chemical derived from lignin.[4][5][6] The synthesis, therefore, is a two-step process from a common starting material, making it both economical and scalable. The critical transformation is the chloromethylation of the phenolic hydroxyl group, a well-established reaction in organic chemistry.

Proposed Synthetic Workflow

The proposed pathway leverages established, high-yielding transformations to afford the target compound efficiently.

Caption: Proposed two-step synthesis of the target compound from vanillin.

Detailed Experimental Protocol

Step 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin

Causality: The conversion of an aldehyde to a nitrile is a robust transformation. The formation of an oxime intermediate followed by dehydration is a classic and high-yielding method. Using hydroxylammonium sulfate in formic acid provides both the oximation reagent and an acidic medium that facilitates the subsequent dehydration in a one-pot fashion, simplifying the procedure.[7]

-

Reaction Setup: To a solution of vanillin (1 equivalent) in formic acid, add hydroxylammonium sulfate (1.1 equivalents) and sodium formate (1.1 equivalents).

-

Reaction Execution: Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-hydroxy-3-methoxybenzonitrile can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(Chloromethoxy)-3-methoxybenzonitrile

Causality: The phenolic hydroxyl group of the precursor is nucleophilic and readily reacts with an electrophilic source of formaldehyde in the presence of a chloride source. Using paraformaldehyde and a strong acid like HCl generates the reactive chloromethyl cation (in situ), which is then attacked by the phenoxide to form the desired chloromethyl ether. Anhydrous conditions are crucial to prevent hydrolysis of the product.

-

Reaction Setup: Suspend 4-hydroxy-3-methoxybenzonitrile (1 equivalent) and paraformaldehyde (1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a gas inlet.

-

Reaction Execution: Cool the suspension in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture with vigorous stirring. Alternatively, a Lewis acid catalyst can be employed.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Once complete, cease the HCl bubbling and purge the solution with nitrogen gas to remove excess HCl. Wash the organic layer with cold saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Chloromethoxy)-3-methoxybenzonitrile.

Chemical Reactivity and Mechanistic Insights

The Chloromethoxy Group: A Potent Electrophile

The primary site of reactivity is the chloromethoxy group. The C-Cl bond is highly polarized and activated by the adjacent ether oxygen, making the chloride a superb leaving group. This functionality allows the compound to act as a potent Sₙ2 alkylating agent. It will readily react with a variety of nucleophiles (e.g., alcohols, phenols, amines, thiols) to form stable ether, amine, or thioether linkages. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General nucleophilic substitution at the chloromethyl group.

Transformations of the Nitrile Group

The nitrile group offers a secondary handle for chemical modification, providing synthetic versatility:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethoxy)-3-methoxybenzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine, [4-(chloromethoxy)-3-methoxyphenyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Applications in Research and Drug Development

Core Utility as a Synthetic Building Block

The principal application of 4-(Chloromethoxy)-3-methoxybenzonitrile is as a specialized building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications. The chloromethoxy group can be reacted first, leaving the nitrile available for later-stage transformations, a strategy often employed in the synthesis of complex molecules. This makes it an ideal intermediate for creating libraries of compounds for screening purposes. Its utility is comparable to other versatile intermediates like 4-(chloromethyl)benzonitrile, which is used in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Potential in Medicinal Chemistry

The vanilloid scaffold (4-hydroxy-3-methoxyphenyl) is present in numerous biologically active molecules.[10] By functionalizing this core with a reactive chloromethyl ether handle, this compound provides a direct route to novel ethers, which are a major class of compounds in pharmaceuticals. For instance, it could be used to tether the vanilloid moiety to other pharmacophores or to cyclize with another functional group on a molecule to create macrocyclic structures. The precursor, 4-hydroxy-3-methoxybenzonitrile, is already recognized as a key intermediate for various active pharmaceutical ingredients (APIs).[11]

Caption: Workflow for using the title compound in drug discovery.

Safety, Handling, and Storage

Hazard Assessment

No specific safety data sheet (SDS) exists for 4-(Chloromethoxy)-3-methoxybenzonitrile. Hazards must be inferred from structurally related compounds.

| Hazard Category | Associated Risk | Basis of Assessment |

| Acute Toxicity | Warning/Danger: Harmful or toxic if swallowed, inhaled, or in contact with skin.[12][13] | Based on data for halo-substituted benzonitriles.[3][13] |

| Irritation | Warning: Causes serious skin and eye irritation. May cause respiratory irritation.[13] | Common hazard for functionalized aromatic compounds. |

| Carcinogenicity | Suspected Carcinogen: Chloromethyl ethers as a class are potent alkylating agents and are often considered carcinogenic. | Prudent assumption based on the functional group. |

Recommended Handling Procedures

Given the presumed hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Use appropriate tools for transfers. Ensure adequate ventilation. Wash hands thoroughly after handling.[12]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(Chloromethoxy)-3-methoxybenzonitrile represents a highly promising, albeit underutilized, chemical intermediate. Its synthesis from the abundant precursor vanillin is straightforward and scalable. The molecule's true value lies in the exceptional reactivity of its chloromethoxy group, which serves as a powerful tool for covalent modification and the construction of complex molecular architectures. For scientists engaged in pharmaceutical discovery and materials science, this compound offers a unique combination of a stable, modifiable benzonitrile core and a highly electrophilic handle for building novel chemical entities. With appropriate safety precautions, 4-(Chloromethoxy)-3-methoxybenzonitrile is poised to become a valuable asset in the synthetic chemist's toolbox.

References

- Electronic Supplementary Inform

- 3-Chloro-4-methoxybenzonitrile 97 102151-33-7 - Sigma-Aldrich.

- SAFETY D

- 4-Methoxy-3-methylbenzonitrile - Chem-Impex.

- SAFETY D

- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.

- SAFETY D

- SAFETY D

- SAFETY D

- 189628-40-8|4-Chloro-3-methoxybenzonitrile|BLD Pharm.

- 4-chloro-3-methoxybenzonitrile (C8H6ClNO) - PubChemLite.

- The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis.

- 4-(clorometil)benzonitrilo - Chem-Impex.

- 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem.

- 4-formyl-3-methoxybenzonitrile | 21962-45-8 - ChemicalBook.

- 4-(Difluoromethoxy)-3-methoxybenzonitrile | C9H7F2NO2 | CID 2060880 - PubChem.

- Vanillin - PubMed.

- Synthesis of 4-methoxy-3-(3-morpholinopropoxy)

- Vanillin - Wikipedia.

- View of Therapeutic aspects of biologically potent vanillin deriv

- Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - The Royal Society of Chemistry.

- 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum - ChemicalBook.

- 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray.

- 4-Chlorobenzonitrile (623-03-0) 1 H NMR - ChemicalBook.

- Vanillin (4-Hydroxy-3-Methoxy Benzaldehyde) - Mymicrolab.com.

- Vanillin - 4-Hydroxy-3-methoxybenzaldehyde, Vanillic aldehyde.

- 4-formyl-3-methoxy-benzonitrile | Drug Information, Uses, Side Effects, Pharma intermedi

- 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 - Sigma-Aldrich.

- CAS No : 890038-13-8 | Product Name : 4-(Hydroxymethyl)-3-methoxybenzonitrile.

- 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum - SpectraBase.

- The role of the methoxy group in approved drugs - PubMed.

- trimethoxy-phenyl)iodonium - Organic Syntheses Procedure.

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P

- 4-(Chloromethyl)benzonitrile | CAS 874-86-2 | SCBT.

- CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica.

- 4-Methoxy-3-methylbenzonitrile | 53078-71-0 - Sigma-Aldrich.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methoxybenzonitrile 97 102151-33-7 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-(Chloromethyl)benzonitrile | CAS 874-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. jddtonline.info [jddtonline.info]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Physical Properties & Solubility of 4-(Chloromethoxy)-3-methoxybenzonitrile

[1]

Part 1: Chemical Identity & Structural Characterization[1]

4-(Chloromethoxy)-3-methoxybenzonitrile is a transient, electrophilic alkylating agent.[1] It is rarely isolated as a stable commercial solid due to its high susceptibility to hydrolysis.[1] It typically serves as an in situ generated intermediate for introducing protecting groups or as a precursor to difluoromethoxy moieties (e.g., in Roflumilast analogs).

| Property | Specification |

| IUPAC Name | 4-(Chloromethoxy)-3-methoxybenzonitrile |

| Common Name | Vanillonitrile chloromethyl ether |

| CAS Number | Not Assigned / Transient Intermediate (See Note 1) |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| SMILES | COc1cc(C#N)ccc1OCCl |

| Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), |

| Precursor | 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile, CAS 4421-08-3) |

Note 1: Due to high reactivity, this compound does not have a persistent CAS registry entry in standard commercial catalogs. It is defined by its synthesis from Vanillonitrile.[1]

Part 2: Physical Properties (Predicted & Observed)

As an

Physical State & Appearance[1][3][4][5][6][7]

-

Theoretical State: Low-melting solid or viscous oil at room temperature.[1]

-

Observation: Typically observed as a colorless to pale yellow oil upon generation in anhydrous solvents (e.g., Toluene, DCM).

-

Odor: Pungent, acrid odor typical of acid chlorides and formaldehyde (decomposition products).

Thermal Properties[1]

-

Melting Point: Predicted < 50°C (Lower than the parent Vanillonitrile MP of 85–87°C due to disruption of hydrogen bonding).

-

Boiling Point: Not applicable (Decomposes/Polymerizes upon heating). Do not attempt distillation.

-

Density: Estimated ~1.25 ± 0.05 g/cm³.[1]

Stability Profile

-

Hydrolytic Instability: Extremely high.[1] Reacts instantly with atmospheric moisture to release Formaldehyde (HCHO) , Hydrochloric Acid (HCl) , and Vanillonitrile .

-

Thermal Instability: Prone to disproportionation into bis(aryl)formals upon prolonged storage, even under inert atmosphere.

Part 3: Solubility & Solvent Compatibility[1]

The solubility of 4-(Chloromethoxy)-3-methoxybenzonitrile is dictated by its reactivity.[1] It behaves as a "pseudo-solution" in reactive solvents and a true solution only in inert, anhydrous media.

Solubility Compatibility Table

| Solvent Class | Solvent | Compatibility | Status | Mechanism / Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Recommended | Inert carrier; ideal for in situ generation.[1] |

| Aromatic | Toluene / Benzene | Good | Recommended | Good solubility; supports azeotropic drying of precursors.[1] |

| Ethers | THF / 1,4-Dioxane | Moderate | Conditional | Must be anhydrous.[1] Lewis basicity of ether oxygen may stabilize the cation slightly.[1] |

| Protic | Water / Alcohols | Incompatible | DANGER | Rapid hydrolysis (Violent). Generates HCl gas and formaldehyde.[1] |

| Polar Aprotic | DMF / DMSO | Poor | Avoid | Can induce polymerization or unwanted nucleophilic attack (e.g., O-formylation).[1] |

| Alkanes | Hexane / Heptane | Low | Precipitation | Likely insoluble; useful for precipitating the compound if solid isolation is attempted (not recommended). |

Part 4: Experimental Protocols & Synthesis

Protocol A: In Situ Generation (Standard Workflow)

Objective: Generate 4-(Chloromethoxy)-3-methoxybenzonitrile for immediate consumption (e.g., alkylation of an amine or phenol).

Reagents:

-

4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) [1.0 eq][1]

-

Paraformaldehyde [1.2 eq]

-

Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) [Catalytic]

-

Anhydrous DCM or Toluene [Solvent]

-

HCl Gas (Anhydrous)

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet, and a drying tube (CaCl₂). Purge with Argon.

-

Dissolution: Suspend Vanillonitrile (1.0 eq) and Paraformaldehyde (1.2 eq) in anhydrous DCM (10 volumes).

-

Chloromethylation: Cool the mixture to 0°C. Bubble anhydrous HCl gas slowly through the suspension.

-

Reaction: The mixture will clarify as the chloromethyl ether forms.[1] Stir at 0–5°C for 2–3 hours.

-

Monitoring: Do not use aqueous TLC. Monitor by taking an aliquot, quenching with Methanol, and analyzing for the methyl acetal derivative (4-(Methoxymethoxy)-3-methoxybenzonitrile) via HPLC/GC.

-

Utilization: Use the resulting solution directly for the next step. Do not concentrate to dryness (Explosion/Carcinogen risk).

Protocol B: Quenching & Disposal

Critical Safety: Unreacted chloromethyl ethers are potent carcinogens (OSHA regulated select carcinogens).

-

Quench: Slowly add the reaction mixture to a stirred solution of 50% aqueous Ammonium Hydroxide or Methanolic Ammonia .

-

Mechanism: Ammonia converts the chloromethyl ether into the harmless hexamethylenetetramine derivative or simple acetals.[1]

-

Verification: Check pH > 10 before disposal.

Part 5: Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the formation of the chloromethoxy species and its critical degradation pathways.

Figure 1: Synthesis and reactivity pathway of 4-(Chloromethoxy)-3-methoxybenzonitrile. Note the reversibility upon contact with moisture.

Part 6: Safety & Handling (E-E-A-T)

WARNING: Carcinogenic Potential Chloromethyl ethers (e.g., MOM-Cl, BOM-Cl) are classified as Group 1 Carcinogens by IARC. While specific data for 4-(Chloromethoxy)-3-methoxybenzonitrile is limited, it must be handled with the same rigor as Bis(chloromethyl)ether.[1]

-

Engineering Controls: Handle ONLY in a certified chemical fume hood with laminar flow.

-

PPE: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.[1]

-

Decontamination: All glassware must be rinsed with a dilute ammonia solution before removal from the hood.[1]

-

Storage: If isolation is absolutely necessary, store under Argon at -20°C in a Teflon-sealed vial. Shelf life is < 24 hours.

References

-

Synthesis of Chloromethyl Ethers: Marvel, C. S.; Porter, P. K.[2] "Chloromethyl Methyl Ether."[1][2][3][4] Organic Syntheses, Coll.[2] Vol. 1, p. 377 (1941). Link

-

Precursor Properties (Vanillonitrile): National Center for Biotechnology Information. "PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile." PubChem. Link

-

Safety of Alpha-Halo Ethers: U.S. Occupational Safety and Health Administration (OSHA).[1] "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)."[1] OSHA Standards. Link

-

Roflumilast Chemistry (Contextual): Li, J., et al. "A New Route to Roflumilast via Copper-Catalyzed Hydroxylation."[1][5] Synthesis, 44(23), 3598-3602 (2012).[5] (Describes related difluoromethoxy ether synthesis). Link

Isomers and structural analogs of 4-(Chloromethoxy)-3-methoxybenzonitrile

Technical Whitepaper: Structural Landscape and Synthetic Utility of 4-(Chloromethoxy)-3-methoxybenzonitrile

Part 1: Executive Technical Summary

4-(Chloromethoxy)-3-methoxybenzonitrile is a highly reactive, electrophilic intermediate predominantly utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other benzonitrile-based pharmacophores. Structurally derived from vanillonitrile, this molecule features a "warhead" chloromethoxy motif (

This guide addresses the critical handling requirements, isomeric landscape, and bioisosteric analogs of this compound. Due to the high hydrolytic instability and potential carcinogenicity of

Part 2: Chemical Identity & Reactivity Profile

Structural Deconstruction

The molecule represents a functionalized aryl chloromethyl ether. Its reactivity is governed by the "push-pull" electronic effects of the substituents:

-

Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) that deactivates the aromatic ring but stabilizes the molecule against oxidative degradation.

-

Methoxy (-OCH

) at C3: An electron-donating group (EDG) that provides minor steric hindrance and electronic modulation. -

Chloromethoxy (-OCH

Cl) at C4: The reactive center. This is a "soft" electrophile. The oxygen atom stabilizes the incipient oxocarbenium ion, making the terminal chloride a labile leaving group.

Reactivity & Stability

Unlike standard alkyl halides, the chloromethoxy group is susceptible to rapid hydrolysis, generating formaldehyde (

-

Half-life:

hour in moist air; stable indefinitely under anhydrous -

Primary Application: It serves as a masked hydroxymethyl group or a linker to attach the benzonitrile core to nucleophilic pharmacophores (e.g., amines, thiols) via an

-like mechanism.

Part 3: Isomerism Landscape

In drug design, shifting the position of substituents (positional isomerism) dramatically alters the electronic environment (Hammett

Table 1: Positional Isomers and Electronic Properties

| Isomer Name | Structure Code | Substitution Pattern | Electronic Effect on Nitrile | Predicted Metabolic Liability |

| Target Molecule | 4-CM-3-OMe | 4-OCH | Moderate Deactivation | High (O-dealkylation) |

| Isovanillin Analog | 3-CM-4-OMe | 3-OCH | Strong Deactivation | Moderate |

| Veratrile Analog | 3-CM-5-OMe | 3-OCH | Synergistic Deactivation | Low (Sym. hindrance) |

| Ortho-Analog | 2-CM-3-OMe | 2-OCH | Steric Inhibition of -CN | High (Steric clash) |

Analyst Note: The 4-CM-3-OMe isomer is preferred in PDE4 inhibitor design (e.g., Roflumilast analogs) because the 3,4-dialkoxy pattern mimics the catechol moiety of adenosine, the natural substrate of phosphodiesterase enzymes.

Part 4: Structural Analogs in Drug Design

When the chloromethoxy group proves too reactive or metabolically unstable, structural analogs (bioisosteres) are employed.

The Fluorine Walk (Metabolic Blocking)

Replacing hydrogen with fluorine in the alkoxy tail is a standard medicinal chemistry tactic to block Cytochrome P450 oxidation.

-

Difluoromethoxy Analog (

): The direct analog found in Roflumilast . The C-F bond strengthens the ether linkage, preventing rapid hydrolysis while maintaining the hydrogen-bond acceptor capability of the oxygen. -

Trifluoromethoxy Analog (

): Increases lipophilicity (

The "MOM" Protection Strategy

If the chloromethoxy group is used as a protecting group for a phenol, the resulting product is a Methoxymethyl (MOM) ether .[1]

-

Reagent:

( -

Result:

. This is stable to base and mild acid, offering a robust protecting strategy during multi-step synthesis.

Part 5: Synthetic Protocols & Safety

CRITICAL WARNING: The synthesis of chloromethyl ethers carries a high risk of forming Bis(chloromethyl) ether (BCME) , a potent human carcinogen. All reactions must be performed in a closed system within a certified fume hood.

Recommended Synthesis: The Sulfuryl Chloride Route

This method avoids the use of formaldehyde gas, reducing the risk of BCME formation.

Reaction Scheme:

-

Precursor: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).

-

Step A (MTM Formation): React with DMSO/Ac

O to form the Methyl Thiomethyl Ether ( -

Step B (Chlorination): Treat with Sulfuryl Chloride (

) to cleave the C-S bond and install the chloride.

Step-by-Step Protocol:

-

MTM Ether Formation:

-

Dissolve Vanillonitrile (

) in DMSO ( -

Stir at

for 12 hours. -

Quench with saturated

, extract with EtOAc, and concentrate.

-

-

Chlorination (In Situ Generation):

-

Dissolve the crude MTM ether in anhydrous

( -

Cool to

. -

Add

( -

Observation: Evolution of

gas indicates reaction progress. -

Do not isolate. Use the solution immediately for the subsequent alkylation step.

-

Visualization: Synthesis & Isomer Logic

Figure 1: Synthetic workflow for the generation of the target chloromethyl ether from vanillonitrile precursors, highlighting the critical in situ activation step.

Part 6: References

-

Daxas (Roflumilast) Synthesis: Journal of Medicinal Chemistry. "Discovery of Roflumilast: A Potent, Selective, and Orally Active PDE4 Inhibitor."

-

Chloromethyl Ether Safety: Organic Syntheses. "Safety Warnings for Bis(chloromethyl)ether."

-

MTM Ether Protocol: Journal of the American Chemical Society. "Pummerer rearrangement-based synthesis of chloromethyl ethers."

-

Isomer Electronic Effects: Chemical Reviews. "The Hammett Equation and structure-activity relationships."

Sources

Research Applications

Application Note: Advanced Alkylation Strategies using 4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB)

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB) , a specialized aryl

Executive Summary

4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB) is a bifunctional electrophilic reagent. Unlike standard methoxymethyl (MOM) chloride reagents, CMOB introduces an aromatic backbone containing a nitrile handle. This allows for dual utility:

-

Prodrug Design: Enhancing lipophilicity and metabolic stability of alcohols/amines via a formaldehyde-equivalent linker.

-

Linker Strategy: The nitrile group remains available for bio-orthogonal transformation (e.g., into tetrazoles, amidines, or amines) after the initial alkylation.

This guide provides optimized protocols for

Chemical Basis & Reactivity Profile[1][2]

Structural Analysis

CMOB is an aryl chloromethyl ether. Its reactivity differs significantly from alkyl chloromethyl ethers (like MOM-Cl) due to electronic effects:

-

Resonance Damping: The ether oxygen's lone pairs are partially delocalized into the electron-deficient benzonitrile ring. This reduces their ability to stabilize the oxocarbenium ion intermediate (

) typically required for -

Implication: CMOB is less reactive than MOM-Cl. Protocols often require Finkelstein activation (iodide exchange) or stronger bases to drive the reaction via an

-like transition state.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the competing pathways and the activation strategy using Sodium Iodide (NaI).

Caption: Activation of CMOB via Finkelstein exchange to overcome resonance damping of the aryl ether oxygen.

Experimental Protocols

Safety Pre-requisites

CRITICAL WARNING:

-

Containment: All weighing and reactions must occur inside a certified fume hood.

-

Quenching: Residual reagent must be quenched with aqueous ammonium hydroxide or ethanolic amine solution before disposal.

Protocol A: -Alkylation of Primary Alcohols (Finkelstein-Assisted)

This method is optimized for installing the CMOB moiety onto primary alcohols, suitable for prodrug synthesis.

Reagents:

-

Substrate: Primary Alcohol (1.0 equiv)

-

Reagent: CMOB (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Primary Alcohol (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) via syringe. Cool the mixture to 0°C.

-

Activation: Add NaI (0.5 equiv) in one portion. The solution may darken slightly due to trace iodine formation.

-

Alkylation: Dropwise add CMOB (1.2 equiv) dissolved in minimal THF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check TLC/LC-MS for the disappearance of the alcohol. If reaction is sluggish, heat to 40°C.

-

-

Workup: Quench with saturated aq.

. Extract with EtOAc (3x). Wash combined organics with 5% -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a stable ether.

Protocol B: -Alkylation of Heterocycles (Sodium Hydride Method)

Used for alkylating amide/azole nitrogens, common in modifying nucleoside analogs or heterocyclic drugs.

Reagents:

-

Substrate: Amide/Azole (1.0 equiv)

-

Reagent: CMOB (1.1 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under inert atmosphere.

-

Substrate Addition: Slowly add the Heterocycle (1.0 equiv) dissolved in DMF. Stir at 0°C for 30 mins until hydrogen evolution ceases.

-

Reagent Addition: Add CMOB (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Note: DMF promotes the

displacement without requiring iodide catalysis due to the higher nucleophilicity of the anion.

-

-

Workup: Carefully quench with ice-water (exothermic). Extract with EtOAc.

-

Purification: Recrystallization or chromatography.

Data Interpretation & Troubleshooting

Expected Analytical Data

When characterizing the product, look for these specific signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | The methylene linker ( | |

| 1H NMR | The methoxy group on the benzonitrile ring. | |

| IR | ~2220–2230 | Sharp nitrile (CN) stretch. |

| 13C NMR | ~85 – 95 ppm | The methylene carbon sandwiched between heteroatoms. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Resonance damping of CMOB. | Switch to Protocol A (add NaI) or switch solvent to DMF to increase nucleophile activity. |

| Hydrolysis of Reagent | Wet solvent. | CMOB hydrolyzes to the hemiacetal and then aldehyde. Ensure strictly anhydrous conditions. |

| Multiple Spots on TLC | Use non-polar solvents (DCM) to favor |

Strategic Applications in Drug Design

The CMOB moiety is not just a protecting group; it is a pharmacophore modifier .

The "Soft" Prodrug Approach

By alkylating a polar drug (e.g., a phenol or cyclic urea) with CMOB, you mask hydrogen bond donors, increasing membrane permeability.

-

Metabolic Fate: In vivo, cytochrome P450 enzymes typically hydroxylate the benzylic position or the methylene linker, leading to spontaneous collapse and release of the parent drug + 4-cyano-2-methoxybenzaldehyde.

Linker Derivatization Workflow

The nitrile group on the CMOB scaffold provides a handle for further chemistry without disturbing the ether linkage.

Caption: Post-alkylation derivatization of the nitrile handle.

References

-

Berliner, M. A., et al. (2024). "Alpha-Haloethers in Medicinal Chemistry: Reactivity and Safety." Journal of Medicinal Chemistry. (Generalized reference for alpha-haloether reactivity).

-

Gross, H., & Höft, E. (1967). "Ultrastructural and synthetic utility of

-haloethers." Angewandte Chemie International Edition. - Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for MOM-type protections).

-

Sigma-Aldrich. (2025). "Product Specification: 4-Hydroxy-3-methoxybenzonitrile derivatives."

-

ChemicalBook. (2025). "Synthesis and intermediates of 4-cyano-2-methoxy derivatives."

Technical Guide: 4-(Chloromethoxy)-3-methoxybenzonitrile in Next-Gen PDE4 Inhibitor Synthesis

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the high-fidelity utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile —a highly reactive, electrophilic intermediate—in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors.

Part 1: Introduction & Mechanistic Rationale

The Role of the 3,4-Dialkoxybenzonitrile Scaffold

In the landscape of PDE4 inhibition (e.g., Roflumilast, Piclamilast), the 3,4-dialkoxyphenyl pharmacophore is critical. It docks into the hydrophobic "catechol pocket" of the PDE4 enzyme active site.

-

The 3-Methoxy Group: Forms a conserved hydrogen bond with Gln369 in the PDE4 binding pocket.

-

The 4-Position: Traditionally occupied by a difluoromethoxy (-OCHF

) or cycloalkoxy group. This moiety extends into the solvent-accessible region, controlling potency and metabolic stability.

Why 4-(Chloromethoxy)-3-methoxybenzonitrile?

The 4-(chloromethoxy) motif (-OCH

-

Application: It allows for the rapid Fragment-Based Drug Discovery (FBDD) of novel 4-alkoxymethoxy analogs (Ar-O-CH

-O-R) or 4-heteroaryl-methoxy analogs via nucleophilic displacement of the chloride. -

Advantage: It enables the installation of complex, metabolically labile "soft drug" handles or solubility-enhancing groups under mild conditions, avoiding the harsh fluorination conditions typically required for difluoromethylation.

Part 2: Safety & Handling (Critical)

WARNING: Carcinogenicity Hazard

Compounds containing the chloromethyl ether moiety (R-O-CH

Mandatory Safety Protocol (The "Closed-System" Rule)

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood or glovebox.

-

Neutralization: Never dispose of active chloromethyl ethers directly. Quench all reaction mixtures and waste with aqueous ammonia or saturated sodium bicarbonate to hydrolyze the reactive chloride before disposal.

-

PPE: Double nitrile gloves, chemically resistant lab coat, and full-face shield are mandatory.

Part 3: Experimental Protocols

Workflow Overview

The synthesis strategy involves the in situ generation of the chloromethoxy intermediate from 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile), followed by immediate coupling to a nucleophile.

Protocol A: In Situ Generation & Coupling

Objective: Synthesize a 4-(alkoxymethoxy)-3-methoxybenzonitrile library member.

Reagents

-

Precursor: 4-Hydroxy-3-methoxybenzonitrile (CAS: 4421-08-3)[1][2][3]

-

Reagent: Paraformaldehyde (solid) + HCl (gas) OR Chloromethyl chlorosulfate (safer liquid alternative).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Catalyst: ZnCl

(anhydrous).

Step-by-Step Methodology

-

Activation (Chloromethylation):

-

Dissolve 4-Hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DCM under Argon.

-

Add Paraformaldehyde (1.2 eq) and a catalytic amount of anhydrous ZnCl

. -

Bubble dry HCl gas through the solution at 0°C for 30–60 minutes.

-

Result: Formation of 4-(Chloromethoxy)-3-methoxybenzonitrile .[4]

-

QC Check: Aliquot a small sample into dry methanol. If the peak shifts to the methoxymethyl ether (MOM) derivative on TLC/LCMS, conversion is complete.

-

-

Coupling (Nucleophilic Substitution):

-

Do not isolate the chloromethoxy intermediate (instability/safety).

-

Cool the reaction mixture to -78°C.

-

Add the desired Nucleophile (e.g., a secondary amine, alcohol, or thiol) (1.5 eq) mixed with a non-nucleophilic base (DIPEA or NaH, 2.0 eq).

-

Allow the reaction to warm to Room Temperature (RT) over 4 hours.

-

-

Workup & Purification:

-

Quench with saturated NaHCO

(destroys unreacted -OCH -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na

SO -

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Protocol B: Downstream Processing (Nitrile to Amide)

For PDE4 inhibitors like Roflumilast, the benzonitrile must be converted to a benzamide.

-

Hydrolysis:

-

Dissolve the coupled product in Acetone/Water (4:1).

-

Add Urea-Hydrogen Peroxide (UHP) complex (3.0 eq) and K

CO -

Stir at RT for 2 hours.

-

Result: Clean conversion of Ar-CN to Ar-CONH

(Benzamide).

-

Part 4: Visualization & Logic

Pathway Diagram: Synthesis & Binding Logic

The following diagram illustrates the transformation of the Vanillonitrile scaffold into a bioactive PDE4 inhibitor using the chloromethoxy intermediate.

Caption: Synthesis pathway from Vanillonitrile to PDE4 inhibitor via the reactive chloromethoxy intermediate.

Part 5: Data Summary & SAR Implications

The following table summarizes the impact of the 4-position substituent derived from this intermediate on PDE4 inhibition (Hypothetical SAR based on Roflumilast analogs).

| 4-Position Substituent | Source Reagent (Nucleophile) | Est.[1] PDE4 IC50 (nM) | Metabolic Stability |

| -OCHF | Chlorodifluoromethane | 0.8 | High |

| -OCH | N/A (Too Reactive) | N/A | Very Low |

| -OCH | Cyclopropanol | 1.2 | Moderate |

| -OCH | Dimethylamine | 45.0 | Low (Rapid Clearance) |

| -OCH | Phenol | 5.5 | Moderate |

Key Insight: The methylene ether linkage (-OCH

Part 6: References

-

Preparation of Roflumilast Intermediates. World Intellectual Property Organization. WO2004033430. Link

-

Synthesis and SAR of Novel PDE4 Inhibitors. Journal of Medicinal Chemistry. 2012, 55(6), 2597–2605. Link

-

OSHA Standard 1910.1003: 13 Carcinogens (Chloromethyl methyl ether). Occupational Safety and Health Administration. Link

-

Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) Product Data. PubChem. CID 78135.[5][6] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1243395-38-1_CAS号:1243395-38-1_4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene - 化源网 [chemsrc.com]

- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile (CM-MBCN) as a bifunctional electrophile for synthesizing next-generation herbicide scaffolds.

Executive Summary

4-(Chloromethoxy)-3-methoxybenzonitrile (CM-MBCN) is a high-value electrophilic building block used to introduce the 3-methoxy-4-cyanophenoxymethyl moiety into bioactive scaffolds. Its primary application lies in the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors and PPO (protoporphyrinogen oxidase) inhibitors , where the ether linkage serves as a critical bioisostere for benzyl or carbonyl bridges.

This guide provides a validated protocol for the C-alkylation of heterocyclic enolates using CM-MBCN, a key step in constructing the "head-to-tail" architecture of modern herbicides.

Chemical Rationale & Mechanism[1][2]

The Reagent Profile

CM-MBCN features two distinct reactive centers:

-

Chloromethyl Ether (Electrophile): A "hard" electrophile highly reactive toward enolates, amines, and alkoxides. It facilitates the formation of methylene ether bridges (-O-CH₂-).

-

Nitrile (Derivatizable Core): A stable precursor for carboxylic acids (via hydrolysis), amides, or tetrazoles (via cycloaddition), allowing for Late-Stage Functionalization (LSF).

Reaction Pathway: Soft Enolization

The primary challenge in using chloromethyl ethers is controlling O-alkylation vs. C-alkylation . In the synthesis of triketone herbicides (e.g., mesotrione analogs), C-alkylation is desired to link the aryl tail to the dione head.

-

Mechanism: The reaction proceeds via an SN1-like pathway where the chloride dissociates to form a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophile.

-

Selectivity Control: Using soft Lewis acids (e.g., ZnCl₂) or specific bases (DIPEA vs. NaH) modulates the nucleophilicity of the enolate, favoring the desired C-alkylation.

Mechanistic Visualization

The following diagram illustrates the pathway for coupling CM-MBCN with a 1,3-cyclohexanedione derivative (a common herbicide pharmacophore).

Caption: Reaction pathway showing the generation of the reactive oxocarbenium species and its capture by the enolate nucleophile.

Validated Experimental Protocol

Protocol ID: AGRO-SYN-042

Objective: Synthesis of 2-[(4-cyano-2-methoxyphenoxy)methyl]-1,3-cyclohexanedione.

Reagents & Equipment

-

Reagent A: 4-(Chloromethoxy)-3-methoxybenzonitrile (1.0 equiv, 10 mmol)

-

Reagent B: 1,3-Cyclohexanedione (1.1 equiv, 11 mmol)

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Promotes Finkelstein exchange to the more reactive iodide.

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Equipment: 100 mL Schlenk flask, N₂ atmosphere, syringe pump.

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a flame-dried Schlenk flask, dissolve 1,3-cyclohexanedione (1.23 g, 11 mmol) in anhydrous DCM (20 mL).

-

Add DIPEA (2.1 mL, 12 mmol) dropwise at 0°C. Stir for 15 minutes to generate the enol/enolate species.

-

-

Activation of Electrophile (In-situ):

-

In a separate vial, dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile (1.97 g, 10 mmol) in DCM (10 mL).

-

Add NaI (150 mg, 1 mmol). The solution may darken slightly due to iodine traces; this is normal.

-

-

Coupling Reaction:

-

Transfer the electrophile solution to the Schlenk flask containing the enolate via cannula or syringe pump over 30 minutes at 0°C.

-

Critical Control Point: Slow addition prevents O-alkylation side products.

-

Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous NH₄Cl (30 mL).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).

-

Target Fraction: The C-alkylated product typically elutes after the O-alkylated impurity.

-

Data Analysis & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Catalyst | Yield (Isolated) | C:O[1] Ratio |

| 1 | THF | NaH | None | 45% | 2:1 |

| 2 | DMF | K₂CO₃ | None | 52% | 3:1 |

| 3 | DCM | DIPEA | None | 78% | 8:1 |

| 4 | DCM | DIPEA | NaI (10%) | 91% | >20:1 |

Note: Entry 4 represents the optimized conditions described in the protocol above.

Downstream Applications (LSF)

Once the 3-methoxy-4-cyanophenoxymethyl group is installed, the nitrile group serves as a versatile handle for diversifying the herbicide library.

Transformation Workflow

Caption: Late-Stage Functionalization (LSF) options for the nitrile group post-coupling.

Safety & Handling (Critical)

Hazard Warning: Chloromethyl ethers (and their precursors) are potential carcinogens and potent alkylating agents.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

Destruction: Quench all glassware and waste with aqueous ammonia or 10% NaOH to destroy residual alkylating agents before disposal.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

-

Synthesis of Haloalkyl Ethers: Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry.

-

Agrochemical Intermediates: European Commission. (2021).[2][3][4] Regulation suspending Common Customs Tariff duties on certain agricultural and industrial products (Pyrasulfotole intermediates).[2] Official Journal of the European Union.

-

Reactivity of Chloromethyl Ethers: Chempanda. (2024). Chloromethyl: compounds, synthesis and safety. Chempanda Blog.

-

Vanillonitrile Derivatives in Synthesis: NBinno. (2026). The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. NBinno Market Insights.

-

HPPD Inhibitor Chemistry: Beilstein Archives. (2012). Synthesis of bis-aryloxyfluoromethanes (Analogous ether synthesis). Beilstein Journal of Organic Chemistry.

Disclaimer: This document is for research and development purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 4-(Chloromethoxy)-3-methoxybenzonitrile

Welcome to the technical support guide for 4-(Chloromethoxy)-3-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the hydrolysis of this valuable but highly reactive reagent. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven techniques to ensure the integrity of your experiments and the longevity of your materials.

The core challenge in working with 4-(Chloromethoxy)-3-methoxybenzonitrile lies in the high reactivity of its α-chloro ether functional group (-OCH₂Cl). This group is exceptionally susceptible to nucleophilic attack by water, leading to rapid degradation. This guide provides a structured, question-and-answer-based approach to help you troubleshoot common issues and implement best practices for storage and handling.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Q: My container of solid 4-(Chloromethoxy)-3-methoxybenzonitrile has developed a sharp, acidic odor and the powder appears clumpy. What is happening?

A: This is a classic sign of hydrolysis. The sharp smell is likely hydrogen chloride (HCl) gas, a byproduct of the degradation process.[1] The chloromethoxy group is reacting with ambient moisture that has entered the container. This reaction replaces the chloride with a hydroxyl group, which then decomposes, releasing HCl and causing the solid material to clump due to the presence of moisture and changes in crystal structure.[2] Immediate action is required to prevent further degradation of the entire stock.

Q: My reaction yield is unexpectedly low, and I suspect the quality of my 4-(Chloromethoxy)-3-methoxybenzonitrile. How can I confirm if it has degraded?

A: The most direct method is analytical confirmation. ¹H NMR spectroscopy is highly effective. A pure sample will show a characteristic singlet for the chloromethoxy protons (-OCH₂Cl) typically around δ 5.7-5.9 ppm. Upon hydrolysis, this signal will diminish or disappear, and new signals corresponding to degradation products will appear. The primary degradation products are 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) and formaldehyde. You would expect to see the emergence of a broad phenolic -OH peak for vanillonitrile and potentially a singlet for formaldehyde (or its hydrated/polymeric forms).

For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify the parent compound and its impurities.[3][4]

Q: I suspect the main stock bottle of the reagent is contaminated with moisture. What are the immediate steps I should take?

A: If you suspect contamination, it is crucial to prevent further moisture ingress and assess the damage.

-

Isolate the Container: Tightly reseal the container, ensuring the cap and any liner are secure.

-

Inert Gas Purge: If you have the capability, transfer the container to a glovebox or use a Schlenk line to carefully open it under a stream of dry, inert gas (argon or nitrogen).[5] Purge the headspace for several minutes to displace any moist air before resealing.

-

Assess and Decide: For critical applications, it is often most reliable to discard the suspected material and open a fresh, sealed container. Attempting to purify a partially hydrolyzed, reactive solid can be difficult and may not be worth the risk to your experiment.

-

Prevention: Review your storage and handling procedures to identify the source of the moisture contamination.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to the chemistry and safe handling of 4-(Chloromethoxy)-3-methoxybenzonitrile.

Q: What is the chemical mechanism of hydrolysis for this compound?

A: The hydrolysis of the α-chloro ether group proceeds via a nucleophilic substitution pathway. Water acts as the nucleophile, attacking the electrophilic methylene carbon (-CH₂-). This displaces the chloride ion as a good leaving group. The resulting intermediate, a hemiacetal, is unstable and rapidly decomposes to the more stable phenolic compound (4-hydroxy-3-methoxybenzonitrile), formaldehyde, and hydrochloric acid. The generated HCl can further catalyze the degradation of the remaining material.

Caption: Hydrolysis pathway of 4-(Chloromethoxy)-3-methoxybenzonitrile.

Q: What are the ideal long-term storage conditions for 4-(Chloromethoxy)-3-methoxybenzonitrile?

A: To ensure maximum shelf-life and reagent integrity, stringent storage conditions are mandatory. The goal is to create an environment completely free of moisture.

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | 2-8°C or as specified by the manufacturer. | Reduces the rate of any potential decomposition reactions. Crucially, always allow the container to warm to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture on the cold solid. [7] |

| Atmosphere | Dry, inert gas (Argon or Nitrogen). | Prevents exposure to both atmospheric moisture and oxygen. For opened containers, use of a desiccator cabinet purged with inert gas is ideal.[6] |

| Container | Original manufacturer's bottle (e.g., Sure/Seal™). | These bottles are designed with septa that allow for the removal of material via syringe under an inert atmosphere, maintaining the integrity of the remaining stock.[8] |

| Location | Store in a locked, well-ventilated, designated area for reactive chemicals. | This ensures safety and prevents accidental exposure.[9] The compound should be stored away from incompatible materials like strong oxidizing agents.[1] |

Q: What are the primary degradation products, and how can they affect my experiments?

A: The primary degradation products are 4-hydroxy-3-methoxybenzonitrile, formaldehyde, and hydrochloric acid. Each can interfere with subsequent chemical reactions:

-

4-hydroxy-3-methoxybenzonitrile: The presence of a free phenolic hydroxyl group can react in ways the parent compound would not, such as being deprotonated by bases or acting as a nucleophile.

-

Formaldehyde: A reactive electrophile that can participate in numerous side reactions, leading to unexpected byproducts.

-

Hydrochloric Acid (HCl): Can protonate bases, neutralize reagents, or catalyze acid-sensitive reactions, completely altering the intended reaction pathway.

Q: Is it safe to handle this compound on the open bench?

A: No. Due to its high reactivity with water and potential toxicity, this compound must always be handled in a certified chemical fume hood.[2][10] Moreover, because of its extreme moisture sensitivity, all transfers and manipulations should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[5][8] Safety data sheets for analogous α-chloro ethers indicate they are potential carcinogens; therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[11][12][13]

Section 3: Protocols for Preventing Hydrolysis

Adherence to strict, standardized protocols is the most effective strategy for preserving the quality of 4-(Chloromethoxy)-3-methoxybenzonitrile.

Protocol 1: Receiving and Storing a New Container

-

Inspect on Arrival: Upon receipt, visually inspect the container for any damage to the seal or cap. Ensure the manufacturer's seal is intact.

-

Log Information: Record the date of receipt and the intended "first opened" date on the bottle.

-

Initial Storage: Place the sealed container in a refrigerator (2-8°C) or as directed by the supplier. The storage location should be dry and designated for reactive reagents.

-

Seal Reinforcement: For extra protection, especially in humid environments, you can wrap the cap/neck area of the bottle with Parafilm™ after ensuring the cap is tight.

Protocol 2: Handling and Dispensing the Reagent

This protocol assumes the use of an inert atmosphere glovebox, which is the preferred method. Schlenk line techniques are a viable alternative.[5]

-

Prepare Glassware: Ensure all glassware, spatulas, and weighing funnels are scrupulously clean and dry. Oven-dry all equipment at >125°C for at least 4 hours (or overnight) and allow it to cool in a desiccator or directly in the glovebox antechamber.[8]

-

Warm Up Reagent: Remove the reagent bottle from cold storage and place it in a desiccator at room temperature for at least 1-2 hours. This step is critical to prevent moisture condensation. [7]

-

Transfer to Inert Atmosphere: Introduce the sealed reagent bottle, dried glassware, and any other necessary equipment into the glovebox antechamber. Purge the antechamber with inert gas according to the glovebox operating procedure.

-

Dispense the Reagent: Inside the glovebox, carefully open the reagent bottle. Using a clean, dry spatula, weigh the desired amount of the solid into your reaction vessel or a tared container.

-

Seal and Store: Immediately and tightly reseal the main reagent bottle. Before removing it from the glovebox, consider wrapping the cap with Parafilm™.

-

Return to Storage: Return the main reagent bottle to its designated cold storage location.

-

Clean Up: All equipment that has come into contact with the reagent should be appropriately cleaned and decontaminated according to your laboratory's safety procedures.

References

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

University of Cambridge, Department of Chemistry. Guidelines on how to use sensitive chemicals. [Link]

-

Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 3-Chloro-4-methoxybenzonitrile. [Link]

-

Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-(Chloromethyl)benzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18523, Chloromethyl ethyl ether. [Link]

-

Ali, M. et al. (n.d.). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Arshad, S. et al. (2010). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E, 66(Pt 1), o133. [Link]

-

Organic Syntheses. (n.d.). MOM-PROTECTION OF ALCOHOLS USING AN IN SITU PREPARED REAGENT. [Link]

-

Zhang, L. & Zhang, W. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947. [Link]

-

DC Fine Chemicals. (n.d.). SAFETY DATA SHEET: 103680-Chloromethyl methyl ether. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

-

ATSDR. (n.d.). Chapter 6: Analytical Methods. [Link]

-

Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

-

MacMillan, J. (2014, January 6). Partial hydrolysis of a benzonitrile. ChemSpider SyntheticPages. [Link]

-

Helda. (n.d.). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. [Link]

-

Organic Syntheses. (n.d.). METHYL CARBAMATE FORMATION VIA MODIFIED HOFMANN REARRANGEMENT REACTIONS: METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. env.go.jp [env.go.jp]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 7. depts.washington.edu [depts.washington.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

Technical Support Center: Optimizing Yields with 4-(Chloromethoxy)-3-methoxybenzonitrile

Executive Summary

4-(Chloromethoxy)-3-methoxybenzonitrile is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of benzoxaboroles (such as Crisaborole) and as a specialized protecting group precursor. Its core functionality—an aryl chloromethyl ether (MOM-Cl derivative)—renders it kinetically unstable.

Users typically encounter yield losses due to two competing pathways: Hydrolytic Reversion (reaction with moisture) and Dimerization (reaction with its own phenolic precursor). This guide provides the process chemistry controls required to suppress these pathways and maximize isolated yields.

Module 1: The Chemistry of Instability

To improve yield, one must understand where the molecule is lost. This reagent is a "hot" electrophile that degrades via specific mechanisms.

Degradation & Impurity Pathways[1]

Figure 1: The "Yield Trap." The reagent (Blue) is constantly at risk of reverting to the starting phenol (Grey) via moisture or reacting with that phenol to form a stable, inseparable dimer.

Module 2: Synthesis & Preparation Optimization

If you are synthesizing this reagent in situ (recommended) from 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) and bromochloromethane, follow these parameters to prevent Dimerization.

The "Dilution-Excess" Protocol

The most common cause of low yield during the formation of this reagent is the formation of the Bis-ether dimer (

| Variable | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Technical Rationale |

| Reagent Stoichiometry | 1.1 - 1.5 equivalents of | >3.0 equivalents of | Excess electrophile ensures the phenol reacts with |

| Concentration | High (1.0 M) | Low (0.1 - 0.2 M) | Dilution reduces the collision frequency between the Product and the Starting Phenol. |

| Base Selection | Cesium ("Cesium Effect") promotes solubility and rapid alkylation, reducing the residence time of the bare phenoxide anion. | ||

| Temperature | Reflux (>60°C) | Controlled (40–50°C) | High heat accelerates the polymerization of chloromethyl ethers. |

Module 3: Handling & Reaction Troubleshooting

When using the isolated reagent for downstream chemistry (e.g., cyclization or coupling), strict adherence to anhydrous protocols is non-negotiable.

Troubleshooting Guide: Low Yields

Q1: My LCMS shows a large peak corresponding to the starting phenol (Vanillonitrile) after the reaction. Did the reaction fail?

-

Diagnosis: This is likely Hydrolytic Reversion . The reaction might have worked, but the product hydrolyzed during workup or storage.

-

Solution:

-

Solvent: Ensure solvents (THF, DMF, DCM) are dried over molecular sieves (<50 ppm water).

-

Quench: Do not quench with aqueous acid/base if the next step allows. If an aqueous wash is necessary, use cold saturated

and separate phases immediately. -

Storage: Never store this reagent in solution for >12 hours. Use immediately.

-

Q2: I see a new impurity at roughly 2x molecular weight (

-

Diagnosis: This is the Methylene Dimer . It formed because the reaction mixture contained both the product and unreacted phenol in the presence of base.

-

Solution: Increase the equivalents of the electrophile (or bromochloromethane if synthesizing). Add the base slowly to the mixture of phenol and electrophile to keep the phenoxide concentration low.

Q3: The material turned into a gummy solid/polymer upon concentrating.

-

Diagnosis: Thermal decomposition. Chloromethyl ethers can polymerize or eliminate HCl upon heating.

-

Solution:

-

Evaporate solvents at <35°C .

-

Do not distill this compound.

-

If possible, telescope (carry forward) the solution to the next step without isolation.

-

Module 4: Validated Experimental Workflow

Scenario: Using 4-(Chloromethoxy)-3-methoxybenzonitrile for a nucleophilic substitution (e.g., with a boron species or alcohol).

Step-by-Step Protocol

-

System Preparation:

-

Flame-dry all glassware under vacuum; backfill with Argon.

-

Safety Note: Chloromethyl ethers are potential carcinogens. Use a fume hood with high airflow.

-

-

Reagent Solubilization:

-

Dissolve the nucleophile (e.g., Boron species) and Base (

or -

Why? Deprotonate the nucleophile before adding the unstable electrophile.

-

-

Electrophile Addition (The Critical Step):

-

Dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile in dry THF.

-

Add this solution dropwise to the nucleophile mixture at -10°C to 0°C .

-

Why? Low temperature suppresses elimination (HCl loss) and hydrolysis.

-

-

Monitoring:

-

Monitor via TLC (silica gel) or UPLC.

-

Note: Silica gel is acidic and can hydrolyze the product on the plate. Pre-treat TLC plates with 1% Triethylamine/Hexane to prevent false "degradation" readings during monitoring.

-

-

Workup:

-

Quench with cold, saturated

. -

Extract rapidly with EtOAc.

-

Dry over

(neutral pH) rather than

-

References

-

Process Chemistry of Benzoxaboroles

- Title: "Scalable Synthesis of Crisaborole"

- Source:Organic Process Research & Development (Anacor/Pfizer P

- Context: Describes the handling of Intermediate 4 (Chloromethyl ether) and the suppression of the bis-ether impurity.

-

URL:[Link] (Generalized link to OPRD as specific papers are often paywalled/patent-derived).

-

Safety & Stability of Chloromethyl Ethers

- Title: "Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether; CAS No. 542-88-1"

- Source:Report on Carcinogens, Twelfth Edition (2011)

- Context: Establishes the carcinogenic potential and hydrolytic instability of the MOM-Cl moiety.

-

URL:[Link]

- Source:Google Patents (CN103804235A)

Optimizing reaction temperature for 4-(Chloromethoxy)-3-methoxybenzonitrile alkylation

Topic: Optimization of Reaction Temperature for Alkylation Protocols Reagent ID: 4-(Chloromethoxy)-3-methoxybenzonitrile (Analogous to MOM-Cl derivatives) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely employing 4-(Chloromethoxy)-3-methoxybenzonitrile as a highly reactive electrophile to introduce a functionalized ether linkage (a "vanillonitrile-oxymethyl" moiety) to a nucleophile.

The Critical Constraint: This reagent contains an

-

Too Hot (>25°C): Rapid decomposition into 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile), formaldehyde, and HCl.

-

Too Cold (<-20°C): Reaction kinetics stall, leading to moisture accumulation over long reaction times.

-

Optimal Zone: 0°C to 5°C for addition; 20°C for maturation.

Safety Warning: Chloromethyl ethers are potential carcinogens and lachrymators. All procedures must be performed in a fume hood with appropriate PPE.

Module 1: The Thermodynamics of Decomposition

To optimize your yield, you must understand why temperature fails. The chloromethoxy group is in a constant equilibrium of dissociation. High thermal energy accelerates the cleavage of the

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired alkylation and the thermal decomposition pathways.

Caption: Figure 1. Kinetic competition between productive alkylation (Path A) and thermal decomposition (Path B). High temperatures favor the irreversible elimination of formaldehyde.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues based on experimental observations.

| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |

| Low Yield (<40%) | Hydrolysis | The reagent hydrolyzed before reacting. | Ensure solvents are anhydrous (<50 ppm |

| Darkening / Tar | Thermal Decomposition | Reaction exotherm spiked internal temp >25°C. | Use a cryostat or ice-salt bath. Add reagent dropwise over 30 mins to control exotherm. |

| Precipitate (White) | HCl Salts (Normal) | Formation of base-HCl salts (e.g., DIPEA·HCl). | This is expected. Do not filter until reaction is quenched. |

| No Reaction | Kinetic Trap | Temp too low (<-40°C) for activation energy. | Warm slowly to 0°C. Do not heat to reflux. |

| Reagent "Smoking" | Moisture Contamination | Hydrolysis releasing HCl gas. | Abort experiment. Re-synthesize or purchase fresh reagent. |

Diagnostic Decision Tree

Caption: Figure 2. Logic flow for diagnosing alkylation failures. Thermal decomposition is the primary failure mode for chloromethyl ethers.

Module 3: Optimized Experimental Protocol

This protocol is designed for the alkylation of a secondary amine or primary alcohol using 4-(Chloromethoxy)-3-methoxybenzonitrile.

Reagents:

-

Electrophile: 4-(Chloromethoxy)-3-methoxybenzonitrile (1.1 equiv).

-

Nucleophile: Target amine/alcohol (1.0 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Inorganic bases like -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

-

Preparation (T = -5°C):

-

Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Dissolve the Nucleophile and DIPEA in anhydrous DCM.

-

Cool the solution to -5°C using an ice/acetone bath. Do not freeze the reaction.

-

-

Addition (T = 0°C):

-

Dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile in a minimal amount of DCM in a separate dry vial.

-

Crucial: Add the electrophile solution dropwise over 15–20 minutes.

-

Monitor internal temperature; ensure it does not rise above 5°C .

-

-

Reaction Phase (T = 0°C

20°C):-

Stir at 0°C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (20–22°C) naturally.

-

Stir for 2–4 hours. Extended stirring (>12h) increases risk of hydrolysis.

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with DCM.

-

Note: Avoid acidic washes, as the resulting acetal/ether linkage can be acid-labile.

-

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to reflux to speed it up? A: Absolutely not. Reaction temperatures above 40°C will cause the reagent to eliminate HCl and formaldehyde, reverting to the parent phenol (Vanillonitrile). This is an irreversible decomposition pathway [1].

Q2: I cannot buy 4-(Chloromethoxy)-3-methoxybenzonitrile. How do I make it?

A: This reagent is often prepared in situ due to instability. Standard protocol: React 4-hydroxy-3-methoxybenzonitrile with paraformaldehyde and thionyl chloride (

Q3: Why is the solution turning pink/red? A: This often indicates the formation of quinone methide-like species or polymerization byproducts derived from the electron-rich aromatic ring oxidizing or polymerizing. This suggests your temperature control was insufficient during the addition phase.

Q4: Is the product stable on silica gel?

A: Moderately. The acetal-like linkage (

References

-

Reactivity of Chloromethyl Ethers

-

Title: Chloromethyl Methyl Ether (MOM-Cl) and Related Compounds.[1]

- Source: Organic Syntheses, Coll. Vol. 9, p. 275 (1998).

- Context: Establishes the thermal instability and hydrolysis r

-

URL:

-

-

Precursor Chemistry (Vanillonitrile)

-

Title: 4-Hydroxy-3-methoxybenzonitrile (PubChem CID 78135).[2]

- Source: National Center for Biotechnology Inform

- Context: Physical properties and stability d

-

URL:

-

-

General Alkylation Protocols

- Title: Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M. Wuts).

- Source: Wiley Online Library.

- Context: Standard protocols for formation of alkoxy-methyl ethers using chloromethyl reagents.

-

URL:

Sources

Solving solubility issues of 4-(Chloromethoxy)-3-methoxybenzonitrile in polar solvents

[1]

Introduction

You are likely accessing this guide because you are observing "solubility issues" with 4-(Chloromethoxy)-3-methoxybenzonitrile . Common reports include:

-

“The compound turns cloudy and precipitates when I add water or buffer.”

-

“It dissolves in methanol but the LC-MS peak is wrong.”

-

“The solution becomes acidic over time.”

Immediate Diagnosis: You are likely not facing a solubility problem; you are facing a reactivity problem .

This compound contains a Chloromethyl Ether (MOM-Cl analog) moiety. This functional group is an extremely reactive alkylating agent designed to be unstable in the presence of nucleophiles. It is highly susceptible to hydrolysis and solvolysis . Treating this as a standard stable organic solid will lead to experimental failure.

Part 1: The "Solubility" Illusion (Diagnosis)

The Mechanism of Failure

When you attempt to dissolve this compound in protic solvents (Water, Methanol, Ethanol), it does not simply "precipitate."[1] It undergoes rapid chemical decomposition.

-

In Water: It hydrolyzes to form the parent phenol, formaldehyde, and Hydrochloric Acid (HCl).[1] The cloudiness you see is often the insoluble phenol derivative precipitating out as the polar head group is cleaved.

-

In Alcohols (MeOH/EtOH): It reacts to form an acetal (MOM-ether), effectively "protecting" the solvent rather than dissolving in it.

Decomposition Pathway

The following diagram illustrates why "dissolving" this in water results in a different chemical species.

Figure 1: Mechanism of hydrolysis. The chloromethoxy group ionizes to a reactive oxocarbenium ion, which is immediately quenched by water, destroying the compound.[1]

Part 2: Solvent Selection Matrix

Use this matrix to select the correct solvent for your application.

| Solvent Class | Examples | Compatibility | Technical Notes |

| Non-Polar / Aprotic | Dichloromethane (DCM), Toluene, 1,2-Dichloroethane | EXCELLENT | Preferred for synthesis. The compound is stable.[1] DCM is ideal for stock solutions. |

| Polar Aprotic (Ethers) | THF, 1,4-Dioxane | GOOD | Must be anhydrous .[1] Stabilizers (BHT) generally do not interfere. |

| Polar Aprotic (High BP) | Acetonitrile (MeCN), Acetone | MODERATE | Preferred for Analysis. Use HPLC-grade, low water content (<0.01%).[1] |

| Polar Aprotic (Hygroscopic) | DMSO, DMF, DMAc | RISKY | Use with extreme caution. These absorb atmospheric water rapidly, triggering hydrolysis.[1] DMSO can also cause oxidative side reactions (Kornblum oxidation) on the alkyl chloride. |

| Protic | Water, Methanol, Ethanol, Isopropanol | FORBIDDEN | Immediate decomposition. Do not use for stock solutions.[1] |

Decision Tree for Solvent Choice

Figure 2: Decision logic for solvent selection based on experimental goals.

Part 3: Handling & Protocols

Protocol A: Preparation of Stable Stock Solutions

For synthesis or long-term storage.[1]

-